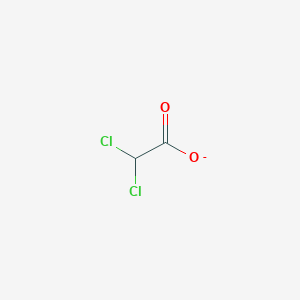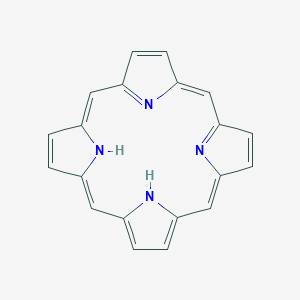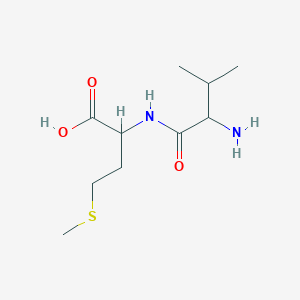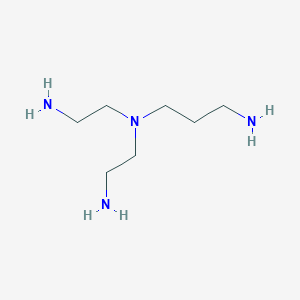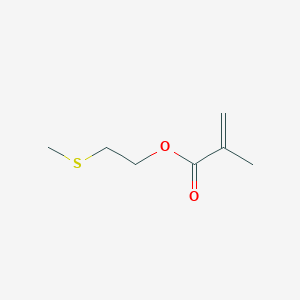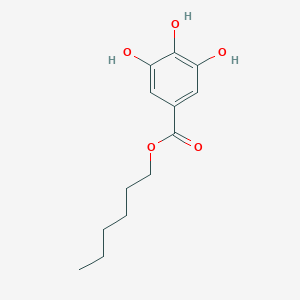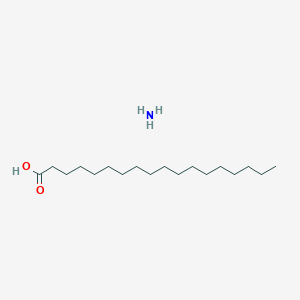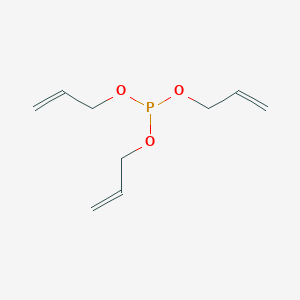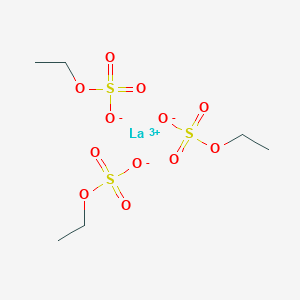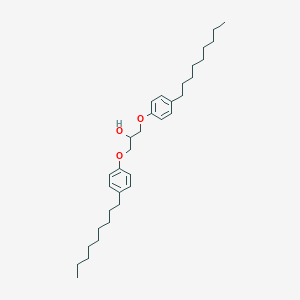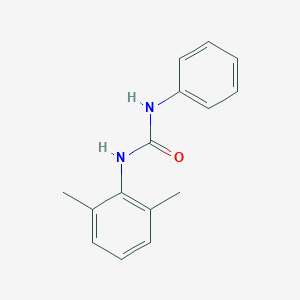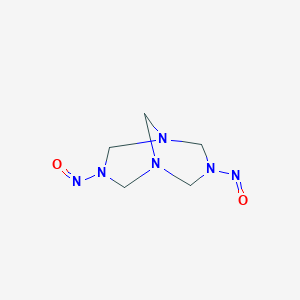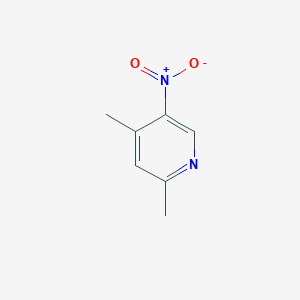
2,4-Dimethyl-5-nitropyridine
Vue d'ensemble
Description
Synthesis Analysis
2,4-Dimethyl-5-nitropyridine can be synthesized through a multicomponent reaction involving 2-nitroacetophenone (or nitroacetone), acetaldehyde diethyl acetal, β-dicarbonyl compound, and ammonium acetate in an acetic acid solution. This process facilitates the acquisition of 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine, which upon oxidation yield 2,4-dimethyl-5-nitropyridines (Turgunalieva et al., 2023).
Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-5-nitropyridine has been determined using various techniques including X-ray crystallography and quantum chemical calculations. Studies have revealed that these compounds exhibit layered arrangements stabilized by hydrogen bonds, with detailed vibrational studies providing insights into their structural characteristics (Bryndal et al., 2012).
Chemical Reactions and Properties
Reactions involving 2,4-Dimethyl-5-nitropyridine include nitration and substitution processes that alter its chemical structure and properties. These reactions have been explored to understand the reactivity and stability of the compound under various conditions, demonstrating its versatility in chemical synthesis and modification (Prostakov et al., 1976).
Physical Properties Analysis
The physical properties of 2,4-Dimethyl-5-nitropyridine, including its crystalline structure and vibrational spectra, have been extensively analyzed. These studies provide valuable information on the compound's stability, solubility, and potential applications in materials science and engineering (Oszust et al., 1997).
Chemical Properties Analysis
The chemical properties of 2,4-Dimethyl-5-nitropyridine have been characterized through various analyses, including its reaction mechanisms, kinetics, and interactions with other chemical entities. Such investigations are crucial for its application in synthetic chemistry and the development of new materials and chemical processes (Reinheimer et al., 1980).
Applications De Recherche Scientifique
Synthesis and Characterization : 2,4-Dimethyl-5-nitropyridine has been synthesized through multicomponent reactions involving nitroacetophenone, acetaldehyde diethyl acetal, β-dicarbonyl compound, and ammonium acetate in acetic acid, leading to unsymmetrical derivatives of 5-nitro-1,4-dihydropyridine. This process enables the production of novel 5-nitropyridine derivatives with potential applications in various chemical and pharmaceutical domains (Turgunalieva et al., 2023).
Molecular Structure Analysis : Studies on similar compounds, like 2,6-dimethyl-4-nitropyridine N-oxide, have been conducted using density functional theory (DFT) calculations to understand their molecular structures, vibrational frequencies, thermodynamic properties, and atomic charges. Such analyses aid in comprehending the molecular behavior of nitropyridine derivatives and their potential applications (Yıldırım et al., 2011).
Vibrational Studies and Quantum Chemical Calculations : The vibrational properties of nitropyridine derivatives, such as 2-amino-4-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine, have been studied using spectroscopic methods and quantum chemical calculations. These studies provide insights into the stability and reactivity of nitropyridine compounds, which can be crucial for their applications in material science and chemistry (Bryndal et al., 2012).
Nonlinear Optical Properties : Certain nitropyridine derivatives, like N-alkyl-2,6-dimethyl-4(1H)-pyridinones, have been identified as potential candidates for nonlinear optical (NLO) applications. Studies on their laser-induced surface damage, thermal transport, and microhardness suggest their suitability for generating blue-green laser radiation, indicating potential applications in optical and laser technologies (Manivannan et al., 2008).
Coordination Chemistry and Cytotoxicity : Copper(II) complexes with methyl-substituted nitropyridine N-oxides, including derivatives of 2,4-dimethyl-5-nitropyridine, have been synthesized and evaluated for cytotoxicity against cancer cell lines. These complexes showcase potential as chemotherapeutic agents, highlighting the biomedical applications of nitropyridine derivatives (Puszko et al., 2011).
Safety And Hazards
Orientations Futures
Nitropyridines, such as 2,4-Dimethyl-5-nitropyridine, are key intermediates in medicinal products and can be used in the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The use of continuous flow methodology and microreaction technology could potentially improve the safety and efficiency of their synthesis .
Propriétés
IUPAC Name |
2,4-dimethyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-6(2)8-4-7(5)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAJNANLBOHCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547486 | |
| Record name | 2,4-Dimethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5-nitropyridine | |
CAS RN |
1074-99-3 | |
| Record name | 2,4-Dimethyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2,4-dimethyl-5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

